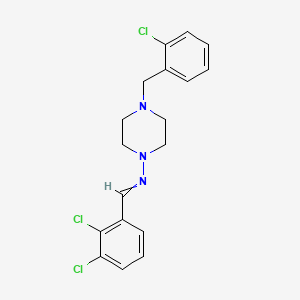
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are essential for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the pathogenesis of CLL and NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has several advantages for laboratory experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, such as its irreversible binding to BTK, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and application of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine. These include:
1. Clinical trials: this compound is currently being investigated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown synergistic effects with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to determine the optimal combination therapy regimens.
3. Biomarker identification: Biomarkers that predict response to this compound are needed to identify patients who are most likely to benefit from treatment.
4. Mechanism of resistance: Resistance to BTK inhibitors, including this compound, is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify mechanisms of resistance and develop strategies to overcome them.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and disrupts B-cell receptor signaling in preclinical models of B-cell malignancies. Further studies are needed to determine its safety and efficacy in clinical trials and to identify optimal combination therapy regimens and biomarkers of response.
Métodos De Síntesis
The synthesis of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that includes the condensation of 2,3-dichlorobenzaldehyde and piperazine, followed by the addition of 2-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXTUODYFGSZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)
![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B6106659.png)
![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide](/img/structure/B6106705.png)
![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)
![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6106738.png)